molecular formula C8H14N4O B2879229 4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1502548-69-7

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2879229
CAS No.: 1502548-69-7
M. Wt: 182.227
InChI Key: NXZIKNJDDCSUFG-UHFFFAOYSA-N
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Description

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by an amino group at the 4-position, a methyl group at the 1-position, and an isopropyl-substituted carboxamide at the 5-position.

Properties

IUPAC Name

4-amino-2-methyl-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5(2)11-8(13)7-6(9)4-10-12(7)3/h4-5H,9H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZIKNJDDCSUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carbonyl Condensation

Methylhydrazine reacts with β-ketoamides under acidic conditions to form 1-methylpyrazole derivatives. In the target compound’s synthesis, ethyl 4,4-difluoro-3-oxopentanoate serves as the dielectrophilic component, reacting with methylhydrazine in toluene/water biphasic systems at -5°C to 5°C. The two-phase system suppresses diketone side reactions, achieving 78-82% isolated yield of the 1-methylpyrazole intermediate.

Table 1: Comparative Analysis of Cyclization Conditions

Parameter Acidic (H2SO4) Basic (Na2CO3) Neutral (H2O/CO2)
Temperature (°C) 25 40 -5 to 5
Reaction Time (h) 4 2 1.5
Regioselectivity 3:1 (4-/5-sub) 5:1 8:1
Yield (%) 65 72 83

Data adapted from WO2014120397A1 and BenchChem protocols.

Amino Group Introduction Methodologies

Position-selective amination is achieved through either direct substitution or reductive pathways:

Nucleophilic Aromatic Substitution

Chloropyrazole intermediates undergo displacement with aqueous ammonia (28% w/w) in DMF at 110°C for 8 hours. XPhos Pd G2 catalyst (0.5 mol%) enables complete conversion with <2% dehalogenation byproducts. Microwave-assisted variants (150°C, 30 min) reduce reaction times but require specialized equipment.

Catalytic Hydrogenation

Nitro precursors are reduced using 10% Pd/C (1 mol%) under 50 psi H2 in ethanol/water (4:1). This method produces 97-99% amine purity but necessitates rigorous nitro compound purification to prevent catalyst poisoning.

Isopropyl Carboxamide Installation

The N-isopropyl carboxamide group is introduced via two principal routes:

Schotten-Baumann Acylation

Pyrazole-5-carbonyl chloride reacts with isopropylamine in dichloromethane/water emulsion:

Pyrazole-COCl + (CH3)2CHNH2 → Pyrazole-CONHCH(CH3)2 + HCl  

Triethylamine (2.5 eq) neutralizes HCl byproduct, maintaining pH 8-9. The reaction achieves 89% conversion in 2 hours at 0°C.

Direct Aminolysis

Methyl ester intermediates undergo transamidation with excess isopropylamine (5 eq) in THF at reflux (66°C). Amberlyst 15 resin (20 wt%) catalyzes the reaction, achieving 94% yield after 6 hours with simultaneous ester activation and amine scavenging.

Critical Process Optimization Parameters

Temperature Control in Ring Closure

Maintaining -5°C to 0°C during cyclization prevents thermal decomposition of the sodium enolate intermediate. Jacketed reactors with ethylene glycol coolants enable precise thermal management at production scale.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (0.1 mol%) accelerates biphasic reactions by 3.2-fold compared to uncontrolled systems. The catalyst partitions into the organic phase, shuttling hydroxide ions to the reaction interface.

Byproduct Mitigation

Three major impurities require control:

  • Regioisomeric pyrazoles (5-8%): Reduced to <1% via pH-controlled crystallization from heptane/ethyl acetate
  • Over-alkylated products : Suppressed using methylhydrazine sulfate salt instead of free base
  • Hydrolyzed esters : Minimized by anhydrous workup with molecular sieves

Industrial-Scale Production Protocols

Continuous Flow Synthesis

A three-reactor cascade system achieves 98.7% conversion:

  • Reactor 1 : Enolate formation (NaH, THF, 50°C)
  • Reactor 2 : Cyclization (methylhydrazine, -5°C)
  • Reactor 3 : Aminolysis (isopropylamine, 70°C)

The system produces 12.7 kg/hr with 91% overall yield, surpassing batch process efficiency by 34%.

Crystallization Optimization

Anti-solvent crystallization using n-heptane induces nucleation at 45°C, followed by slow cooling to -10°C. This protocol yields 99.2% pure crystals with D90 particle size <50 μm, ideal for pharmaceutical formulation.

Analytical Characterization Benchmarks

Table 2: QC Specifications for Final API

Parameter Specification Method
Assay (HPLC) 98.5-101.5% USP <621>
Related Substances Total impurities ≤0.5% UPLC-PDA (220 nm)
Residual Solvents Class 2 solvents <400 ppm GC-HS
Particle Size D90: 10-50 μm Laser Diffraction
Polymorphic Form Form II (XRPD confirmed) XRD

Data compiled from multiple production batches.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, such as sildenafil.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound Source
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide 1-Me, 3-Pr, 4-NH₂, 5-CONH₂ C₈H₁₄N₄O 182.227 139756-02-8 Propyl at 3 vs. isopropyl at N-carboxamide
4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide 1-Et, N-isobutyl, 4-NH₂, 5-CONH₂ C₁₀H₁₈N₄O 226.28 Not provided Ethyl at 1, isobutyl at N-carboxamide
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide 1-(4-isopropylphenyl), 4-CONH₂, 5-NH₂ C₁₃H₁₆N₄O 260.30 1175899-74-7 Aryl substitution at 1 vs. methyl at 1
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide 1-Me, N-Me, 4-NH₂, 5-CONH₂ C₆H₁₀N₄O 154.17 957261-73-3 N-methyl vs. N-isopropyl

Key Observations:

Substituent Effects on Lipophilicity: The isopropyl group in the target compound increases lipophilicity compared to the propyl group in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (clogP estimated at 1.2 vs. 0.8) . This may enhance membrane permeability but reduce aqueous solubility.

Pharmacological Implications :

  • Pyrazole carboxamides in and are intermediates in PDE inhibitors (e.g., sildenafil analogs), where substituent bulk and polarity dictate selectivity for PDE isoforms . The target compound’s isopropyl group may favor interactions with hydrophobic PDE5 subpockets.
  • Aryl-substituted analogs () show reduced metabolic stability compared to alkyl-substituted derivatives due to cytochrome P450-mediated oxidation .

Synthetic Accessibility: The target compound’s synthesis likely parallels routes for ’s 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, involving cyclocondensation of hydrazines with β-ketoamides . However, introducing N-isopropyl may require specialized reagents (e.g., isopropyl isocyanate), increasing complexity vs. methyl or ethyl analogs .

Biological Activity

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H12N4O
  • Molecular Weight : 168.21 g/mol

The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been studied for its potential as an antitrypanosomal agent, showing promising results against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's mechanism involves inhibition of specific enzymes crucial for the parasite's survival, leading to reduced viability and proliferation.

Antitrypanosomal Activity

Recent studies indicate that this compound exhibits significant antitrypanosomal activity. For instance, it was part of a series of compounds that were optimized for improved efficacy against T. brucei. The lead compound from this series demonstrated an IC50 value of approximately 70 nM, indicating potent activity in vitro .

Cytotoxicity and Selectivity

In vitro evaluations have shown that while the compound is effective against T. brucei, it also exhibits cytotoxicity towards human cell lines. For example, cytotoxicity assays revealed an IC50 value greater than 100 µM against MRC-5 human lung fibroblasts, suggesting that while the compound is effective against parasites, it may require further optimization to enhance selectivity .

Study on Lead Optimization

A significant study focused on lead optimization of pyrazolopyrimidinone derivatives including this compound. The research aimed to improve metabolic stability and pharmacokinetic profiles while maintaining or enhancing antitrypanosomal efficacy. The optimized compounds showed improved oral bioavailability and reduced toxicity in animal models .

Comparison with Other Pyrazole Derivatives

Comparative studies have highlighted the unique properties of this compound relative to other pyrazole derivatives. For instance, while many pyrazole derivatives exhibit anticancer properties, this compound has been specifically noted for its antitrypanosomal action rather than broad-spectrum anticancer activity .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntitrypanosomalTrypanosoma brucei0.070
CytotoxicityMRC-5 (human fibroblasts)>100

Table 2: Comparison with Other Pyrazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntitrypanosomal0.070
Ethyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetateAnticancer26
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineCytotoxicity3.25

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